molecular formula C14H16N2OS B2496180 3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide CAS No. 863512-65-6

3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No. B2496180
CAS RN: 863512-65-6
M. Wt: 260.36
InChI Key: OMRPKZXZBRVGHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzamide derivatives, including those with thiazole rings, are often synthesized through the cyclization of thioamide with other reactants or through direct cyclization techniques. For instance, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized by cyclization of thioamide with 2-chloroacetoacetate, demonstrating a common pathway for synthesizing thiazole-containing compounds (Tang Li-jua, 2015). Microwave-promoted synthesis methods have also been employed for efficient and fast synthesis of benzamide derivatives (A. Saeed, 2009).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of benzamide and thiazole rings, which can interact through various non-covalent interactions. For example, the crystal structure of certain N-(thiazol-2-yl) benzamide derivatives reveals helical assembly driven by π-π interactions along with cyclic N–H⋯N and S⋯O interactions, highlighting the role of molecular structure in their physical and chemical properties (P. Yadav & Amar Ballabh, 2020).

Chemical Reactions and Properties

Benzamide and thiazole derivatives engage in a variety of chemical reactions, including gelation in specific solvents and conditions. The gelation behavior of N-(thiazol-2-yl) benzamide derivatives towards ethanol/water and methanol/water mixtures demonstrates the chemical reactivity of these compounds (P. Yadav & Amar Ballabh, 2020). Furthermore, these compounds have been involved in reactions leading to new heterocyclic compounds with potential applications, including insecticidal activity (Ali M. M. Mohamed et al., 2020).

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, melting points, and stability, are influenced by their molecular structure. The gelation behavior of certain derivatives indicates their potential as supramolecular gelators with good stability and low minimum gelator concentration, suggesting unique physical properties that could be harnessed for various applications (P. Yadav & Amar Ballabh, 2020).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity with other chemical species and potential for forming stable complexes, are crucial for understanding their behavior in chemical reactions and potential applications. For example, derivatives have been synthesized for evaluation against various biological targets, showing moderate to excellent activity, which underscores the importance of chemical properties in determining the utility of these compounds (B. Ravinaik et al., 2021).

Scientific Research Applications

Supramolecular Gelators and Non-Covalent Interactions

Research by Yadav and Ballabh (2020) on derivatives of N-(thiazol-2-yl)benzamide, closely related to the compound , shows these chemicals' potential as supramolecular gelators. These compounds, particularly those with methyl functionality and S⋯O interactions, demonstrated gelation behavior towards ethanol/water and methanol/water mixtures. This highlights their potential use in creating stable gels with low minimum gelator concentration, useful in drug delivery systems, tissue engineering, and the creation of smart materials. The study emphasized the role of π-π interactions and cyclic N–H⋯N bonds in this process, showcasing the intricate balance of non-covalent interactions in determining material properties (Yadav & Ballabh, 2020).

Anticancer Activity

Ravinaik et al. (2021) synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated for their anticancer activity against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The study found that many of these compounds exhibited moderate to excellent anticancer activities, highlighting the potential of thiazol and benzamide derivatives in cancer therapy (Ravinaik et al., 2021).

Electrophysiological Activity

Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential as selective class III agents in treating arrhythmias. This research suggests that compounds similar to 3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide could have applications in developing new treatments for cardiovascular diseases, highlighting the importance of the structural moieties present in these compounds (Morgan et al., 1990).

Chromatography and Sensing Technologies

Ebadi Vazifekhoran et al. (2023) explored the use of N-(thiazol-2-ylcarbamothioyl) benzamide in the synthesis of chromium(III) sensors. This study demonstrates the potential of thiazol derivatives in analytical chemistry, specifically in the development of selective and sensitive methods for metal ion detection. Such sensors could be crucial for environmental monitoring, food safety, and pharmaceutical quality control (Ebadi Vazifekhoran et al., 2023).

Future Directions

Thiazole derivatives continue to be an active area of research due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives with different substituents and evaluating their biological activities.

Biochemical Analysis

Biochemical Properties

3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, which are crucial for its interaction with biomolecules . The compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, thereby affecting cellular responses such as proliferation, apoptosis, and differentiation . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiazole ring’s ability to participate in electrophilic and nucleophilic reactions allows it to bind to active sites of enzymes, either inhibiting or activating them . This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways . The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity . Studying these pathways helps in understanding the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, making it important to study these aspects for therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound may be directed to specific organelles, such as the nucleus or mitochondria, where it can exert its biochemical effects . Understanding its localization is essential for elucidating its mechanism of action and potential therapeutic targets .

properties

IUPAC Name

3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-10-4-3-5-12(8-10)14(17)15-7-6-13-9-18-11(2)16-13/h3-5,8-9H,6-7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRPKZXZBRVGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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